4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid
Overview
Description
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid is an organic compound that features both a benzoic acid moiety and a tert-butoxycarbonyl (BOC) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid typically involves multiple steps. One common method starts with the protection of the amine group using tert-butoxycarbonyl (BOC) anhydride. The protected amine is then subjected to various organic reactions to introduce the hydroxybenzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid involves its interaction with various molecular targets. The BOC-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The hydroxybenzoic acid moiety can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(3-BOC-Aminophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a hydroxybenzoic acid moiety.
3-(BOC-Amino)phenylboronic acid pinacol ester: Contains a pinacol ester group and is used in different synthetic applications.
Uniqueness
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid is unique due to its combination of a BOC-protected amine and a hydroxybenzoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-6-4-5-11(9-13)14-8-7-12(16(21)22)10-15(14)20/h4-10,20H,1-3H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHALHBYDXDGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126249 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-16-7 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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